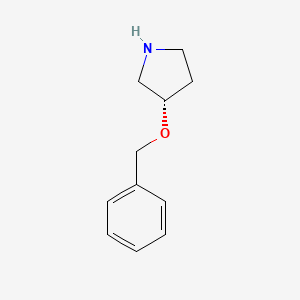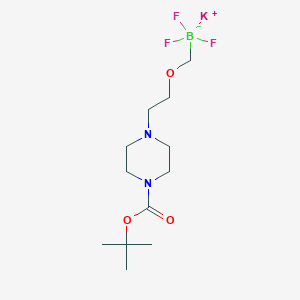![molecular formula C15H18N2O3 B1451891 1-{[Methyl(propan-2-yl)carbamoyl]methyl}-1H-Indol-4-carbonsäure CAS No. 1096307-57-1](/img/structure/B1451891.png)
1-{[Methyl(propan-2-yl)carbamoyl]methyl}-1H-Indol-4-carbonsäure
Übersicht
Beschreibung
1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indol-Derivate haben sich als biologisch aktive Verbindungen für die Behandlung von Krebszellen erwiesen . Sie können das Wachstum von Krebszellen hemmen und Apoptose induzieren, den programmierten Zelltod, der die Ausbreitung von Krebszellen stoppt .
Antimikrobielle Aktivität
Indol-Derivate zeigen auch antimikrobielle Eigenschaften . Sie können das Wachstum verschiedener Bakterien und Pilze hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente macht .
Behandlung verschiedener Erkrankungen
Indol-Derivate wurden zur Behandlung verschiedener Erkrankungen im menschlichen Körper eingesetzt . Dazu gehören neurologische Erkrankungen, Herz-Kreislauf-Erkrankungen und Stoffwechselstörungen .
Antivirale Aktivität
Indol-Derivate haben eine antivirale Aktivität gegen eine breite Palette von Ribonukleinsäure- (RNA-) und Desoxyribonukleinsäure-(DNA-)Viren gezeigt . Sie können die Replikation dieser Viren hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente macht .
Entzündungshemmende Aktivität
Indol-Derivate besitzen entzündungshemmende Aktivitäten . Sie können die Produktion von proinflammatorischen Zytokinen hemmen, die kleine Proteine sind, die bei der Zellsignalisierung während entzündlicher Reaktionen eine wichtige Rolle spielen .
Antidiabetische Aktivität
Indol-Derivate haben antidiabetische Aktivitäten gezeigt . Sie können die Insulinsekretion verstärken und die Glukosetoleranz verbessern, was sie zu potenziellen Kandidaten für die Behandlung von Diabetes macht .
Antimalariaaktivität
Indol-Derivate haben antimalariaaktive Aktivitäten gezeigt . Sie können das Wachstum von Plasmodium-Parasiten hemmen, die für die Entstehung von Malaria verantwortlich sind .
Anticholinesterase-Aktivität
Indol-Derivate besitzen Anticholinesterase-Aktivitäten . Sie können die Aktivität von Cholinesterase hemmen, einem Enzym, das Acetylcholin im Gehirn abbaut. Dies macht sie zu potenziellen Kandidaten für die Behandlung der Alzheimer-Krankheit .
Wirkmechanismus
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are involved in various biochemical pathways. They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemische Analyse
Biochemical Properties
1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating cellular responses .
Cellular Effects
The effects of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This compound may also affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
At the molecular level, 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition . For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that indole derivatives can undergo degradation over time, which may impact their efficacy . Additionally, long-term exposure to this compound may lead to changes in cellular function, such as alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For instance, cytochrome P450 enzymes play a significant role in the oxidation and reduction of this compound, leading to the formation of metabolites . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific tissues and organs can influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid is crucial for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-[2-[methyl(propan-2-yl)amino]-2-oxoethyl]indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)16(3)14(18)9-17-8-7-11-12(15(19)20)5-4-6-13(11)17/h4-8,10H,9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYLKJKWSLNKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CN1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)
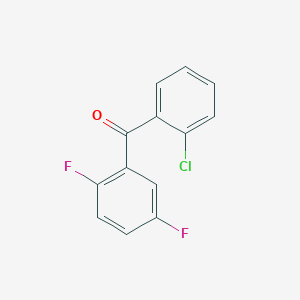
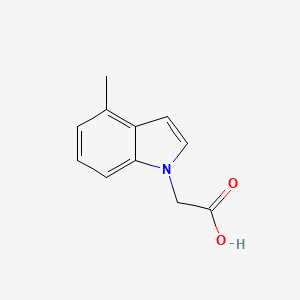

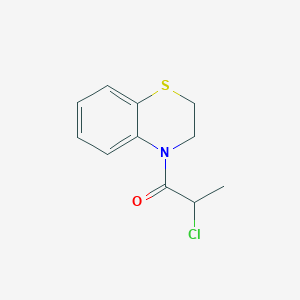
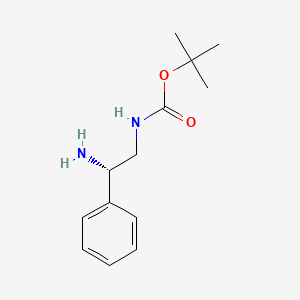
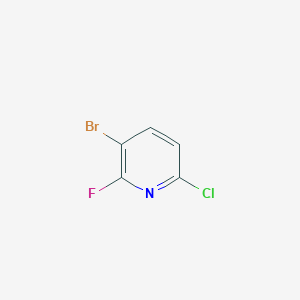
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)
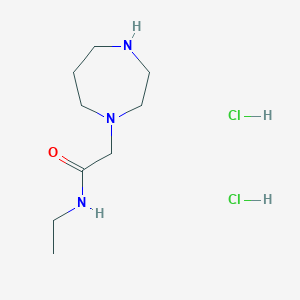

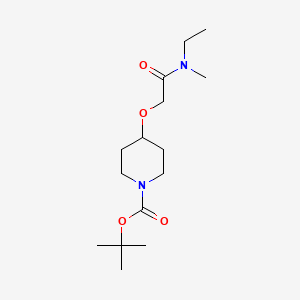
![1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B1451828.png)
